molecular formula C14H9BrN2O B1265748 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole CAS No. 21510-43-0

2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole

Número de catálogo: B1265748
Número CAS: 21510-43-0
Peso molecular: 301.14 g/mol
Clave InChI: CNLVYZSUMYQALH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-bromophenyl group at position 2 and a phenyl group at position 3. This structure confers unique electronic and steric properties, making it valuable in diverse applications, including organic electronics, anticancer agents, and liquid scintillators.

Synthesis:
The compound is synthesized via cyclization of 4-bromo-N′-benzoylbenzohydrazide under acidic conditions, yielding white crystals after recrystallization (mp 169–170°C) . The synthesis is scalable, with yields exceeding 90% in optimized protocols . Characterization by NMR (¹H and ¹³C) and LCMS confirms its purity and structural integrity .

Propiedades

IUPAC Name

2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O/c15-12-8-6-11(7-9-12)14-17-16-13(18-14)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLVYZSUMYQALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70175850
Record name 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21510-43-0
Record name 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21510-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021510430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21510-43-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89572
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70175850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-bromophenyl)-5-phenyl-1,3,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.361
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(4-BROMOPHENYL)-5-PHENYL-1,3,4-OXADIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N85J74U6RL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Métodos De Preparación

Reaction Scheme

  • Starting materials: 4-Bromobenzohydrazide and benzoic acid (or benzoyl chloride derivatives)
  • Reagents: Phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) as dehydrating agents
  • Solvent: Anhydrous toluene or tetrahydrofuran (THF)
  • Conditions: Reflux or heating under controlled temperature (typically 70–115 °C)

The reaction proceeds through initial formation of an acyl hydrazide intermediate, which undergoes intramolecular cyclodehydration to form the 1,3,4-oxadiazole ring.

Detailed Procedure

  • 4-Bromobenzohydrazide is reacted with benzoic acid or benzoyl chloride in the presence of a dehydrating agent such as POCl3.
  • The mixture is heated under reflux for several hours (typically 1–5 hours).
  • The reaction mixture is then cooled, and the product is isolated by standard extraction and purification techniques such as recrystallization or column chromatography.
  • Yields reported are generally high, typically in the range of 70–85%.

Research Findings

A study by Wołek et al. demonstrated the preparation of this compound by cyclization of N,N′-diacylhydrazines derived from 4-bromobenzoyl chloride and benzhydrazide, followed by treatment with phosphorus oxychloride in a non-polar solvent (toluene) at elevated temperatures (Scheme 2 in their publication).

Step Reagents/Conditions Outcome/Yield (%)
1 4-Bromobenzoyl chloride + benzhydrazide + Et3N Formation of N,N′-diacylhydrazine intermediate
2 Heating with POCl3 in toluene, reflux Cyclization to this compound, 68–85%

This method is widely accepted due to its straightforwardness and relatively mild conditions.

Microwave-Assisted Cyclization

Microwave irradiation has been employed to accelerate the cyclization process, reducing reaction times significantly.

  • Conditions: Microwave irradiation at 70–100 °C for 1–2.5 hours.
  • Advantages: Faster reaction times, improved yields, and sometimes cleaner product profiles.
  • This method is particularly useful for synthesizing bis-oxadiazole derivatives but can be adapted for the target compound.

Suzuki Cross-Coupling Strategy for Derivative Synthesis

While the direct synthesis of this compound involves cyclization, further functionalization and derivative synthesis often use palladium-catalyzed Suzuki cross-coupling reactions.

Preparation of Boronic Acid Pinacol Esters

  • The oxadiazole core is first synthesized as above.
  • Then, boronic acid pinacol esters of 2,5-diphenyl-1,3,4-oxadiazole are prepared by reacting the oxadiazole with bis(pinacolato)diboron in the presence of potassium acetate and Pd(dppf)Cl2 catalyst in dioxane at 100 °C overnight.

Suzuki Coupling Conditions

This method allows the coupling of the bromophenyl-substituted oxadiazole with various arylboronic acids or esters to yield unsymmetrical or symmetrical quinazolinylphenyl-1,3,4-oxadiazole derivatives with yields ranging from 72% to 86%.

Parameter Optimized Condition Notes
Catalyst Pd(dppf)Cl2 (5 mol%) Most effective catalyst
Base Na2CO3 Best yield among tested bases
Phase Transfer Catalyst Tetrabutylammonium bromide (Bu4NBr) Enhances reagent transfer
Solvent Toluene-water two-phase system Best solvent system
Temperature 115 °C, overnight (sealed tube) Ensures complete conversion
Yield 72–86% High yield

Industrial Scale Considerations

  • Reaction parameters such as temperature, solvent choice, and reagent concentration are optimized for scale-up.
  • Continuous flow reactors can be employed to enhance reaction efficiency and safety.
  • Purification typically involves recrystallization or chromatographic techniques to achieve purity ≥97%.

Analytical Characterization

Summary Table of Preparation Methods

Method Key Reagents/Conditions Reaction Time Yield (%) Advantages Limitations
Cyclization with POCl3 4-Bromobenzohydrazide + benzoic acid + POCl3, toluene reflux 3–5 hours 68–85 Simple, well-established Requires dehydrating agents
Microwave-Assisted Cyclization Hydrazides + POCl3, microwave (70–100 °C) 1–2.5 hours Comparable Faster, energy-efficient Requires microwave equipment
Suzuki Cross-Coupling Pd(dppf)Cl2, Na2CO3, Bu4NBr, toluene-water, 115 °C Overnight 72–86 Enables functionalization and derivatives More complex setup, catalyst cost

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at the para position of the phenyl ring undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-coupling reactions.

Key Reactions:

  • Suzuki-Miyaura Coupling :
    The bromophenyl group participates in palladium-catalyzed cross-coupling with aryl boronic acids. For example, in the presence of Pd(dppf)Cl₂ and Na₂CO₃, the bromine is replaced by aryl groups under microwave or thermal conditions, yielding biaryl derivatives .

    SubstrateCoupling PartnerCatalystYield (%)Reference
    2-(4-Bromophenyl)-oxadiazole4-Carboxyphenylboronic acidPd(dppf)Cl₂72–86
    2-(4-Bromophenyl)-oxadiazolePyridin-3-ylboronic acidPd(OAc)₂/XPhos65–88
  • Buchwald-Hartwig Amination :
    Reacts with amines (e.g., benzylamine) using Cu(OAc)₂ and PPh₃ to form C–N bonds .

Functionalization of the Oxadiazole Ring

The 1,3,4-oxadiazole core undergoes electrophilic and nucleophilic modifications:

Electrophilic Substitution:

  • Nitration :
    Reacts with nitrating agents (HNO₃/H₂SO₄) to introduce nitro groups at the phenyl rings, enhancing electron-withdrawing properties .

Nucleophilic Additions:

  • Hydrolysis :
    Under alkaline conditions (NaOH/MeOH/H₂O), the oxadiazole ring remains stable, enabling selective hydrolysis of ester groups in derivatives .

Cycloaddition and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles:

  • Microwave-Assisted Cyclization :
    Reacts with N,N′-diacylhydrazines and POCl₃ under microwave irradiation (70–100°C) to form bis-oxadiazole derivatives in 1–2.5 hours .

Photocatalytic and Oxidative Reactions

  • Visible-Light Catalysis :
    Participates in eosin-Y-catalyzed oxidative desulfurization under visible light and O₂ to form 2-amino-1,3,4-oxadiazoles (yields: 92–94%) .

Biological Activity-Driven Modifications

Derivatives are synthesized for pharmacological applications:

  • Anticancer Agents :
    2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole derivatives show dose-dependent cytotoxicity against MCF-7 breast cancer cells (IC₅₀: 12–18 µM) via estrogen receptor binding .

  • Antimicrobial Derivatives :
    Substitution with imidazole or nitro groups enhances activity against E. coli and S. aureus .

Aplicaciones Científicas De Investigación

Fluorescent Materials

Biological Imaging and Diagnostics
The compound is utilized in the development of fluorescent dyes, which enhance cellular visibility in biological imaging. These dyes are critical for diagnostics, allowing for the visualization of cellular structures and processes in real-time. The unique photophysical properties of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole contribute to its effectiveness in this application .

Organic Light Emitting Diodes (OLEDs)

Energy-Efficient Displays
this compound is an important material in OLED technology. Its efficient light emission capabilities make it suitable for use in displays and lighting solutions. This application not only enhances display quality but also leads to energy savings compared to traditional lighting methods .

Pharmaceutical Development

Drug Formulation
Research has shown that this compound exhibits potential in pharmaceutical applications, particularly in drug formulation aimed at targeting specific diseases. Its unique chemical structure allows it to interact effectively with biological systems, making it a candidate for developing new therapeutic agents. Studies have indicated that derivatives of this compound can possess significant anti-inflammatory and analgesic properties .

Case Study: Anti-inflammatory and Analgesic Activities

A series of derivatives based on this compound were synthesized and tested for their biological activities. Notably, compounds showed anti-inflammatory effects ranging from 33% to 62% compared to standard drugs like Indomethacin. Some derivatives demonstrated analgesic activity comparable to acetylsalicylic acid, indicating the potential for developing effective pain relief medications with reduced side effects .

Polymer Chemistry

Building Blocks for Advanced Polymers
In polymer chemistry, this compound serves as a crucial building block for synthesizing advanced polymers. These polymers are utilized in coatings and materials requiring specific thermal and mechanical properties. The incorporation of this compound enhances the performance characteristics of the resulting materials .

Research in Material Science

Innovations in Electronics and Nanotechnology
The compound plays a significant role in material science research aimed at developing new materials with enhanced properties. Its applications extend to electronics and nanotechnology, where it contributes to innovations such as improved conductivity and stability in electronic devices .

Summary Table of Applications

Application AreaDescription
Fluorescent Materials Development of dyes for biological imaging and diagnostics
Organic Light Emitting Diodes (OLEDs) Efficient light emission for displays and energy-saving lighting solutions
Pharmaceutical Development Potential in drug formulation with anti-inflammatory and analgesic properties
Polymer Chemistry Building block for advanced polymers with specific thermal/mechanical properties
Material Science Research Innovations in electronics and nanotechnology through enhanced material properties

Mecanismo De Acción

The mechanism of action of 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with molecular targets such as enzymes or receptors. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. In biological systems, the compound may also interact with cellular pathways involved in signal transduction, leading to altered cellular responses.

Comparación Con Compuestos Similares

Key Trends :

  • Electron-Withdrawing Groups (e.g., Br, NO₂) improve anticancer activity by enhancing binding to estrogen receptors (ERα) .
  • Phenoxymethyl Substituents increase solubility and membrane permeability, improving bioavailability .
Optical and Electronic Properties
Compound λₐᵦₛ (nm) λₑₘ (nm) Application Performance Metrics References
2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole 310 420 OLEDs, scintillators External quantum efficiency: 1%
PBD (2-(4-Biphenyl)-5-phenyl-1,3,4-oxadiazole) 305 390 Liquid scintillators Higher solubility than PPO; lower toxicity than BPO
DMAC-DPO (Acridane-derivative) 360 480 Thermally activated delayed fluorescence (TADF) Singlet-triplet gap: 0.3 eV
PPO (2,5-Diphenyloxazole) 300 370 Standard scintillator Limited solubility in non-aromatic solvents

Key Trends :

  • Bromine Substitution red-shifts emission (420 nm vs. PPO’s 370 nm), making it suitable for blue-green OLEDs .
  • Acridane Derivatives (e.g., DMAC-DPO) enable TADF by lowering singlet emission energy, improving device efficiency .
Physicochemical Properties
Compound mp (°C) Solubility (mg/mL) Stability References
This compound 169–170 15 (DCM), 8 (DMF) Stable under UV light
Butyl-PBD 145–147 25 (toluene), 20 (DCM) Hygroscopic; degrades in acidic conditions
BPO (2-(4-Biphenyl)-5-phenyloxazole) 185–187 5 (ethanol) Toxic; limited transparency

Key Trends :

  • Alkyl Chains (e.g., butyl-PBD) enhance solubility but reduce thermal stability .
  • Bromine improves crystallinity and UV stability compared to non-halogenated analogs .
Toxicity and Limitations
  • This compound : Moderate cytotoxicity (IC₅₀ ~10 µM) limits in vivo use without structural modifications .
  • BPO : High toxicity and poor optical transparency restrict its use in biological systems .
  • PBD/Butyl-PBD : Lower toxicity than BPO but prone to photodegradation in acidic media .

Actividad Biológica

The compound 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole is part of a class of heterocyclic compounds known for their diverse biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of Biological Activity

  • Anticancer Properties :
    • Research indicates that oxadiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .
    • A study demonstrated that derivatives of this compound can induce apoptosis in breast cancer cell lines (e.g., MCF-7 and MDA-MB-453), with specific derivatives showing IC50 values as low as 4.56 μM .
  • Mechanism of Action :
    • The mechanism often involves interaction with estrogen receptors, which play a pivotal role in breast cancer progression. Molecular docking studies have shown that this compound derivatives can effectively bind to these receptors .
    • The compound's ability to induce apoptosis has been linked to increased expression levels of pro-apoptotic factors such as p53 and caspase-3 .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for the development of more effective derivatives. The following table summarizes some important findings related to SAR:

Compound DerivativeSubstitutionIC50 (μM)Biological Activity
This compound4-Bromo4.56Anti-tumor against MCF-7
2-(2-Bromo-6-nitrophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazoleMethoxy3.00Induces apoptosis in MCF-7
2-(2-Nitrophenyl)-5-(4-chlorophenyl)-1,3,4-oxadiazoleMethyl2.50Cytotoxic against MDA-MB-453

Case Study 1: Antitumor Activity

A study conducted by Elsayed et al. synthesized a series of oxadiazole derivatives and evaluated their anticancer activities against various cell lines including HepG2 and HeLa. Among these compounds, the derivative with a bromine substitution exhibited the highest potency with an IC50 value of 0.78 μM against FAK (Focal Adhesion Kinase) activity .

Case Study 2: Molecular Docking Studies

In another study focusing on breast cancer treatment, molecular docking techniques were employed to assess the binding affinity of various oxadiazole derivatives to estrogen receptors. The results indicated that certain modifications in substitution patterns significantly enhanced binding affinity and biological activity .

Q & A

Q. What are the common synthetic routes for 2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of substituted hydrazides with bromobenzoyl chlorides. For instance, procedures involving tetrahydrofuran (THF) as a solvent under reflux with catalytic methanesulfonic acid have been reported to yield bis-heterocyclic derivatives with structural similarity . Optimization may involve adjusting reaction time, temperature, and stoichiometric ratios of precursors. Purity (≥97%) can be achieved through recrystallization or column chromatography .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • X-ray crystallography to resolve molecular geometry and noncovalent interactions (e.g., CH⋯N, CH⋯π) .
  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and purity .
  • Mass spectrometry to verify molecular weight (exact mass: 314.18 g/mol) .
  • HPLC or TLC for monitoring reaction progress and purity assessment .

Q. What are the primary research applications of this compound in materials science?

The oxadiazole core exhibits electron-transport properties due to its HOMO (-6.2 eV) and LUMO (-2.4 eV), making it suitable for organic light-emitting diodes (OLEDs) as an electron-transport layer . Its scintillation-grade derivatives are also used in radiation detection .

Advanced Research Questions

Q. How do noncovalent interactions influence the crystal packing of 1,3,4-oxadiazole derivatives, and how can these be exploited in crystal engineering?

CH⋯N and CH⋯π interactions dominate the supramolecular architecture of oxadiazole derivatives. For example, X-ray diffraction (XRD) combined with density functional theory (DFT) calculations reveals that tertiary butyl or fluorophenyl substituents enhance structural rigidity and π-stacking, which can be tailored for designing materials with specific mechanical or photophysical properties .

Q. What methodologies are used to evaluate the biological activity of this compound, particularly in enzyme inhibition studies?

Lipoxygenase (LOX) inhibition assays are conducted using UV-Vis spectroscopy to monitor substrate oxidation rates. Derivatives with electron-withdrawing groups (e.g., bromine) show enhanced activity due to improved binding affinity to the enzyme’s active site. Dose-response curves and IC₅₀ values are calculated to quantify potency .

Q. How can structural modifications of this compound address conflicting data in pharmacological studies?

Discrepancies in biological activity (e.g., anti-cancer efficacy) may arise from variations in substituent positions. For example, replacing the bromophenyl group with a methoxyphenyl moiety alters solubility and membrane permeability, which can be systematically tested via logP measurements and cytotoxicity assays (e.g., MTT on breast cancer cell lines) .

Q. What strategies resolve contradictions in reported HOMO/LUMO values for optoelectronic applications?

Discrepancies often stem from differences in measurement techniques (cyclic voltammetry vs. computational DFT) or sample purity. Standardizing experimental conditions (e.g., solvent polarity, scan rate) and cross-validating with Gaussian09 calculations (B3LYP/6-31G* basis set) can harmonize data .

Methodological Considerations

  • For synthesis : Use anhydrous conditions to prevent hydrolysis of intermediates .
  • For crystallography : Soak crystals in Paratone-N oil to prevent desolvation during XRD data collection .
  • For bioassays : Include positive controls (e.g., doxorubicin for anti-cancer studies) to validate experimental setups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)-5-phenyl-1,3,4-oxadiazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.